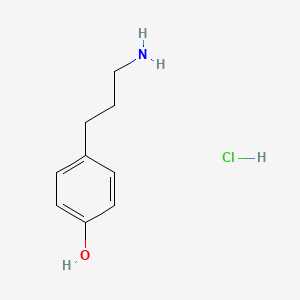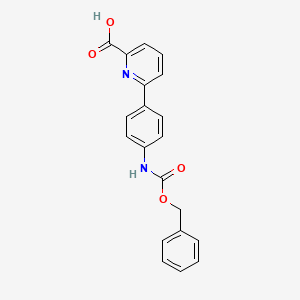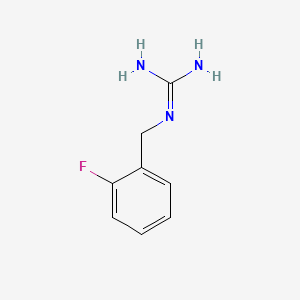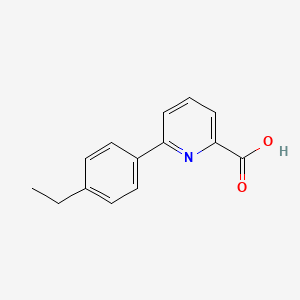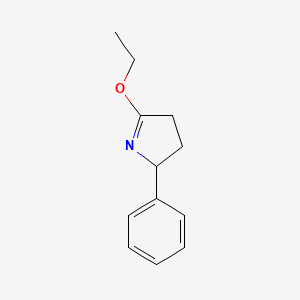
1-Nonylmagnesium chloride, 0.50 M in 2-MeTHF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Mechanism of Action
Target of Action
1-Nonylmagnesium chloride is a Grignard reagent, a class of organometallic compounds commonly used in organic synthesis . The primary targets of 1-Nonylmagnesium chloride are electrophilic carbon atoms present in various organic substrates. The compound acts as a nucleophile, facilitating the formation of carbon-carbon bonds .
Mode of Action
The mode of action of 1-Nonylmagnesium chloride involves its reaction with electrophilic carbon atoms. The magnesium atom in the compound carries a partial positive charge, while the carbon atom carries a partial negative charge. This polarized carbon-magnesium bond allows the carbon atom to act as a nucleophile, attacking electrophilic carbon atoms in other molecules and forming new carbon-carbon bonds .
Biochemical Pathways
As a Grignard reagent, 1-Nonylmagnesium chloride is involved in various biochemical pathways, particularly in the synthesis of complex organic molecules. It can participate in addition reactions, nucleophilic substitutions, and even contribute to the formation of carbon-carbon double bonds .
Pharmacokinetics
Like other grignard reagents, it is likely to be highly reactive and unstable in aqueous environments, including biological systems .
Result of Action
The primary result of the action of 1-Nonylmagnesium chloride is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide variety of organic compounds, including alcohols, alkenes, and ketones .
Action Environment
1-Nonylmagnesium chloride is typically used in anhydrous (water-free) and inert conditions due to its high reactivity with water and oxygen. The presence of water or oxygen can lead to the rapid decomposition of the compound, rendering it ineffective for chemical synthesis . Therefore, the compound’s action, efficacy, and stability are highly dependent on the environmental conditions in which it is used.
properties
IUPAC Name |
magnesium;nonane;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19.ClH.Mg/c1-3-5-7-9-8-6-4-2;;/h1,3-9H2,2H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKLRSBPHDDMIG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[CH2-].[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Nonylmagnesium chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)





